Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused bicyclic structure with a pyridine ring and is often used in medicinal chemistry for its potential biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentane derivative.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid functionality is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protease-activated receptors.
Biological Studies: The compound is studied for its potential biological activities, including antiplatelet and antithrombotic effects.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as protease-activated receptors. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: A conformationally restricted gamma-aminobutyric acid (GABA) analogue with similar structural features.
Octahydrocyclopenta[c]pyran analogues: Compounds with a similar bicyclic core but different heteroatoms, used as protease-activated receptor antagonists.
Uniqueness
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate is unique due to its specific structural features, including the Boc protecting group and the ethyl ester functionality. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C16H25NO5 |
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Molecular Weight |
311.37 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-ethyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H25NO5/c1-5-21-14(19)12-8-10-9-17(7-6-11(10)13(12)18)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3 |
InChI Key |
VRHGGMGYJCLHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CN(CCC2C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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